![molecular formula C15H21NO3 B277311 1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one CAS No. 2089-21-6](/img/structure/B277311.png)

1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

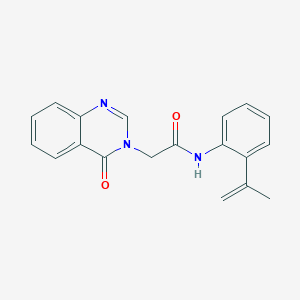

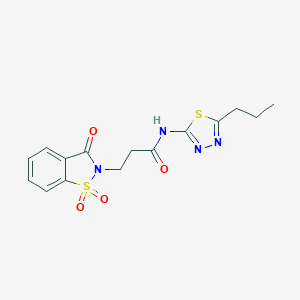

1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one is a biochemical compound used for proteomics research . It has a molecular formula of C15H21NO3 and a molecular weight of 263.33 .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C15H21NO3 . For a more detailed structural analysis, one would need to refer to its structural diagram or conduct further studies using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.33 . The predicted boiling point is 411.0±35.0 °C, and the predicted density is 1.085±0.06 g/cm3 . The pKa is predicted to be 6.28±0.10 .Scientific Research Applications

Synthesis Techniques and Chemical Behavior

- The compound 1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one and its derivatives have been synthesized via various chemical methods such as aminomethylation, reduction, and reaction with Grignard reagents. These compounds have shown pronounced anticonvulsive activities and some peripheral n-cholinolytic activities without antibacterial activity (Papoyan et al., 2011). Additionally, morpholine amides have been used to synthesize acylsilanes through certain reactions indicating the versatile nature of these compounds in synthetic chemistry (Lettan et al., 2006).

Electrochemical and Optical Properties 2. The electrochemical and aggregation behavior of novel dendritic axially morpholine-disubstituted silicon phthalocyanine and mono-substituted subphthalocyanine, along with their quaternized derivatives, has been explored. These complexes exhibited non-aggregated behavior in various solvents and showed distinct electrochemical properties as indicated by cyclic voltammetry and square wave voltammetry techniques (Bıyıklıoğlu, 2015).

Biological Applications and Properties

Anticancer and Antioxidant Potential

- The derivatives of 1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one have been studied for their anticancer and antioxidant activities. Notably, a synthesized compound exhibited better anticancer activity against MCF-7 breast cancer cell lines than a standard drug, and the docking studies confirmed its plausible binding with the estrogen receptor α(ERα) (Kumar et al., 2021). Another study conducted a QSAR-analysis on 1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one derivatives as potential antioxidants, revealing that certain molecular descriptors significantly influence the antioxidant activity (Drapak et al., 2019).

Neurological and Anticonvulsant Effects 2. Compounds derived from morpholine have been synthesized and tested as potential new hybrid anticonvulsant agents. The studies highlighted the broad spectrum of activity across various preclinical seizure models, indicating their potential in treating neurological disorders (Kamiński et al., 2015).

Antifungal and Antimicrobial Properties 3. Novel compounds containing the morpholine moiety have been synthesized and evaluated for their antifungal and antimicrobial activities. For instance, certain compounds have shown excellent antifungal activity, surpassing the control fungicide, and others have demonstrated promising antimicrobial activity in in vitro tests (Zhou et al., 2013; Pujari et al., 2018).

Future Directions

properties

IUPAC Name |

1-[4-(2-morpholin-4-ylethoxy)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-2-15(17)13-3-5-14(6-4-13)19-12-9-16-7-10-18-11-8-16/h3-6H,2,7-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSQNUOSVOCLFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCCN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701234918 |

Source

|

| Record name | 1-[4-[2-(4-Morpholinyl)ethoxy]phenyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701234918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2089-21-6 |

Source

|

| Record name | 1-[4-[2-(4-Morpholinyl)ethoxy]phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2089-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-[2-(4-Morpholinyl)ethoxy]phenyl]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701234918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B277229.png)

![N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277231.png)

![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B277237.png)

![Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B277244.png)

![3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid](/img/structure/B277256.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)